molecular formula C17H28N2O3 B13812496 Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate CAS No. 54010-15-0

Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate

Katalognummer: B13812496
CAS-Nummer: 54010-15-0
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: LGORSSOOWMQQOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is a complex organic compound with a unique structure that includes a cyclohexyl group, a butoxy-carbonyl group, and a cyclopentene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea typically involves multiple steps, starting with the preparation of the cyclopentene ring and the cyclohexyl group. The butoxy-carbonyl group is then introduced through esterification reactions. The final step involves the formation of the urea linkage, which can be achieved using reagents such as isocyanates or carbamates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Cyclohexyl-3-[2-methoxy-carbonylcyclopent-(1)-enyl]-urea
  • 1-Cyclohexyl-3-[2-ethoxy-carbonylcyclopent-(1)-enyl]-urea

Uniqueness

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is unique due to the presence of the butoxy-carbonyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications .

Eigenschaften

CAS-Nummer

54010-15-0

Molekularformel

C17H28N2O3

Molekulargewicht

308.4 g/mol

IUPAC-Name

butyl 2-(cyclohexylcarbamoylamino)cyclopentene-1-carboxylate

InChI

InChI=1S/C17H28N2O3/c1-2-3-12-22-16(20)14-10-7-11-15(14)19-17(21)18-13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H2,18,19,21)

InChI-Schlüssel

LGORSSOOWMQQOY-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=C(CCC1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.